Anticancer agent 61

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anticancer agent 61 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 61 involves multiple steps, starting with the preparation of the core structureCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and maintain consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Anticancer agent 61 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the reactions .

Major Products

These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .

Applications De Recherche Scientifique

Anticancer agent 61 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.

Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.

Medicine: It is being evaluated in preclinical and clinical trials for its potential as a cancer therapeutic.

Industry: It is used in the development of new anticancer drugs and formulations.

Mécanisme D'action

The mechanism of action of Anticancer agent 61 involves multiple pathways. It primarily targets the DNA of cancer cells, causing DNA damage and triggering apoptosis. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases. Additionally, it modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, to suppress cancer cell growth and induce cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Anticancer agent 61 include:

Paclitaxel: A natural anticancer compound known for its ability to stabilize microtubules and inhibit cell division.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Cisplatin: A platinum-based compound that forms DNA crosslinks and induces apoptosis.

Uniqueness

This compound is unique in its ability to target multiple pathways simultaneously, making it highly effective against various types of cancer. Its synthetic nature also allows for structural modifications to enhance its efficacy and reduce side effects, providing a significant advantage over natural compounds .

Propriétés

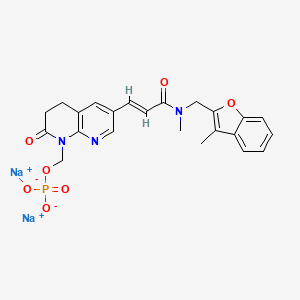

Formule moléculaire |

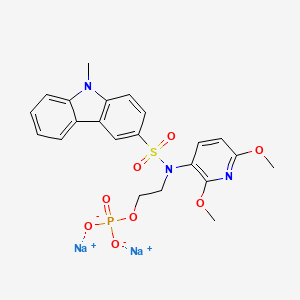

C22H22N3Na2O8PS |

|---|---|

Poids moléculaire |

565.4 g/mol |

Nom IUPAC |

disodium;2-[(2,6-dimethoxypyridin-3-yl)-(9-methylcarbazol-3-yl)sulfonylamino]ethyl phosphate |

InChI |

InChI=1S/C22H24N3O8PS.2Na/c1-24-18-7-5-4-6-16(18)17-14-15(8-9-19(17)24)35(29,30)25(12-13-33-34(26,27)28)20-10-11-21(31-2)23-22(20)32-3;;/h4-11,14H,12-13H2,1-3H3,(H2,26,27,28);;/q;2*+1/p-2 |

Clé InChI |

MXTPMEUEMLWOTC-UHFFFAOYSA-L |

SMILES canonique |

CN1C2=C(C=C(C=C2)S(=O)(=O)N(CCOP(=O)([O-])[O-])C3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)